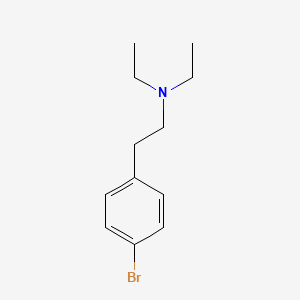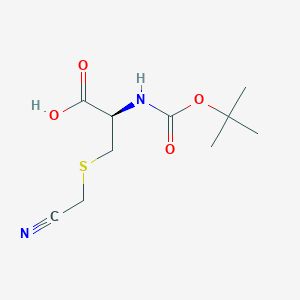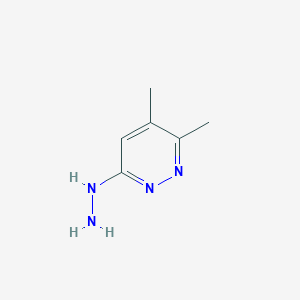![molecular formula C7H17ClOSi B3246107 [2-(2-Chloroethoxy)ethyl]trimethylsilane CAS No. 17510-32-6](/img/structure/B3246107.png)
[2-(2-Chloroethoxy)ethyl]trimethylsilane
Overview
Description
[2-(2-Chloroethoxy)ethyl]trimethylsilane: is a chemical compound with the molecular formula C8H19ClOSi. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloroethoxy)ethyl]trimethylsilane typically involves the reaction of 2-(2-chloroethoxy)ethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(2-Chloroethoxy)ethyl]trimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(2-chloroethoxy)ethanol and trimethylsilanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted ethoxyethyltrimethylsilanes.
Hydrolysis: Products are 2-(2-chloroethoxy)ethanol and trimethylsilanol.
Oxidation: Products include silanols and siloxanes.
Scientific Research Applications
Chemistry:
Protecting Group: [2-(2-Chloroethoxy)ethyl]trimethylsilane is used as a protecting group for alcohols and phenols in organic synthesis.
Intermediate: It serves as an intermediate in the synthesis of other organosilicon compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical agents.
Industry:
Coatings and Sealants: It is used in the formulation of coatings and sealants to enhance their durability and resistance to environmental factors.
Adhesives: The compound is incorporated into adhesives to improve their bonding properties.
Mechanism of Action
The mechanism of action of [2-(2-Chloroethoxy)ethyl]trimethylsilane involves its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrolysis. These reactions enable the compound to act as a protecting group or intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
[2-(Chloromethoxy)ethyl]trimethylsilane: Similar in structure but with a different alkoxy group.
Bis[2-(2-chloroethoxy)ethyl]ether: Contains two [2-(2-chloroethoxy)ethyl] groups bonded to an oxygen atom.
2-Chloroethyltrimethylsilane: Lacks the ethoxy group present in [2-(2-Chloroethoxy)ethyl]trimethylsilane.
Uniqueness:
This compound: is unique due to its specific combination of ethoxy and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-(2-chloroethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-10(2,3)7-6-9-5-4-8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOKVDPROADOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3246029.png)
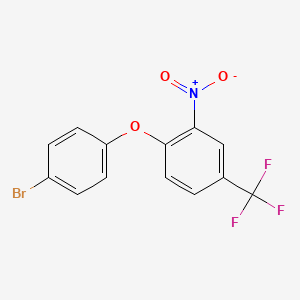

![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3246044.png)
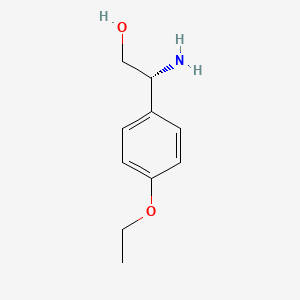
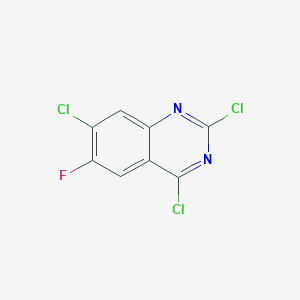

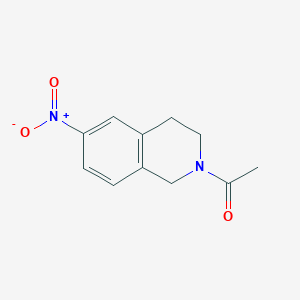
![2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B3246074.png)
